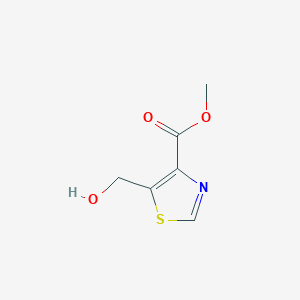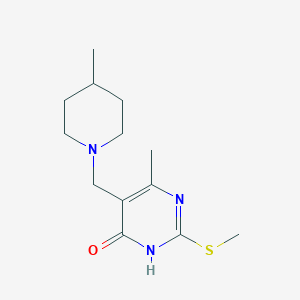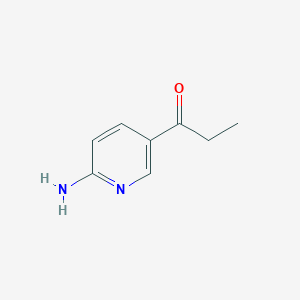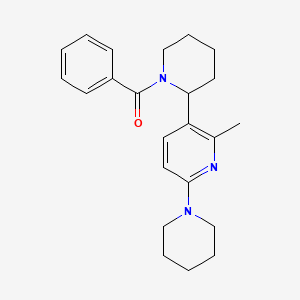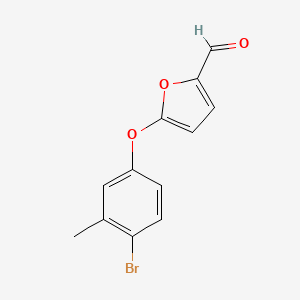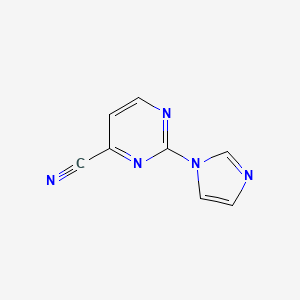![molecular formula C12H8BrN3 B11807904 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11807904.png)
2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry . The molecular formula of this compound is C12H8BrN3, and it has a molecular weight of 274.116 Da .
Preparation Methods
The synthesis of 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), results in the formation of the desired pyrrolopyrazine derivative.
Chemical Reactions Analysis
2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with both organic and inorganic substances.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium acetate (Pd(OAc)2) and xantphos as ligands . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: This compound is used as a scaffold for designing kinase inhibitors, which are important in cancer treatment.
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules.
Catalysis: Due to its strong oxidizing properties, it is used in catalytic reactions for organic synthesis.
Mechanism of Action
The exact mechanism of action for 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to inhibit kinase activity, which plays a crucial role in cell signaling pathways . The compound likely interacts with the ATP-binding site of kinases, preventing their activation and subsequent signaling.
Comparison with Similar Compounds
2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Bromo-5H-pyrrolo[2,3-b]pyrazine: This compound lacks the phenyl group, which may affect its biological activity and chemical reactivity.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: This derivative has an aldehyde group, which can participate in different chemical reactions compared to the phenyl group.
The presence of the phenyl group in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C12H8BrN3/c13-10-7-15-12-11(16-10)9(6-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
UDPMOKACDVCIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



